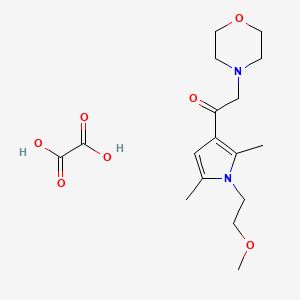

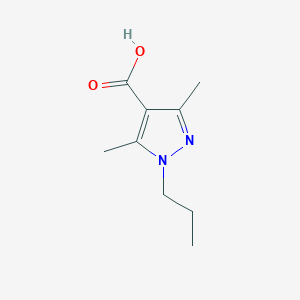

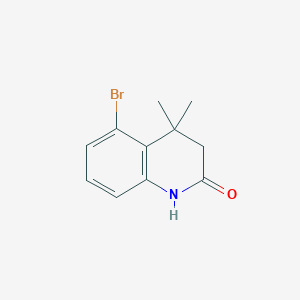

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) involves the reaction of in situ generated ArTe^- with 4-(2-chloroethyl)morpholine hydrochloride under a nitrogen atmosphere. This process results in the formation of the tellurated derivative of morpholine, which is characterized by a molecular ion peak at m/z 351. The structural characterization indicates that the nitrogen and tellurium atoms in L1 are well-positioned for bidentate ligation. The synthesis also extends to the creation of platinum(II) and ruthenium(II) complexes with L1, where the ligand coordinates in a monodentate fashion through the tellurium atom .

Molecular Structure Analysis

The molecular structure of the synthesized L1 compound and its complexes is elucidated through various spectroscopic techniques. In the case of the platinum complex, the platinum atom exhibits a square planar geometry with two L1 ligands coordinated in a trans configuration. The Pt-Te bond length is measured at 2.583(2) Å. The 13C{1H} NMR and 1H NMR spectra, along with HETCOR experiments, provide further insights into the molecular structure, confirming the coordination mode and the magnetic non-equivalence of the CH2Te group protons in the ruthenium complex .

Chemical Reactions Analysis

The photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) in the presence of a pyrimido[5,4-g]pteridine derivative leads to multiple products. One of the key reactions involves the photochemical dehydrogenation of Emorfazone, resulting in the formation of a morpholine-ring-opening product. This product is a metabolite of Emorfazone and is formed through autoxidation followed by stepwise ring cleavage in the presence of oxygen and moisture. Additionally, a novel ring-contracted product is formed via oxygen-atom transfer from the pyrimido[5,4-g]pteridine derivative to Emorfazone in an excited state. A secondary dimer product is also identified, which is formed by further photolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and reactivity. The tellurated morpholine derivative L1, with its specific molecular ion peak and bond lengths, suggests distinct physical properties that are further modified upon complexation with platinum and ruthenium. The chemical reactivity observed in the photochemical oxidation study of Emorfazone indicates the susceptibility of the morpholine ring to undergo transformations under light and oxidative conditions, leading to a variety of products with different physical and chemical properties .

Scientific Research Applications

Pyrrole Derivatives as Insecticides :Research has identified pyridine derivatives, structurally related to pyrrole, showing significant insecticidal activities. For instance, certain pyridine derivatives exhibit up to four-fold the insecticidal activity of acetamiprid against the cowpea aphid, highlighting the potential of nitrogen-containing heterocycles in pest control applications (Bakhite et al., 2014).

Morpholine Compounds in Chemical Synthesis :Morpholine derivatives have been utilized in various synthetic pathways, indicating the versatility of morpholine as a functional group in medicinal chemistry and organic synthesis. For example, dicobalt hexacarbonyl complexes of chiral ynamines, which include morpholine derivatives, were synthesized and shown to react at low temperatures, demonstrating potential in organic synthesis and catalysis (Balsells et al., 2000).

Oxalate Interactions in Crystal Engineering :The study of hydrogen-bonding motifs in salts containing pyridinium or morpholinium hydrogen oxalates offers insights into the role of oxalate interactions in crystal engineering. These compounds exhibit different hydrogen-bonding motifs, contributing to our understanding of molecular assembly and crystal design (Mulrooney et al., 2018).

Mechanism of Action

properties

IUPAC Name |

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3.C2H2O4/c1-12-10-14(13(2)17(12)6-7-19-3)15(18)11-16-4-8-20-9-5-16;3-1(4)2(5)6/h10H,4-9,11H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJVMCYRNOKMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C(=O)CN2CCOCC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)

![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)